molecular formula C8H13N3O3 B13252259 1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13252259
M. Wt: 199.21 g/mol
InChI Key: SNKZSOMAOSOSSL-UHFFFAOYSA-N
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Description

1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts.

  • Synthetic Route:

      Step 1: Preparation of the alkyne precursor by reacting 3-hydroxybutan-2-one with propargyl bromide in the presence of a base such as potassium carbonate.

      Step 2: Synthesis of the azide precursor by reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium azide.

      Step 3: Cycloaddition reaction between the alkyne and azide precursors in the presence of a copper(I) catalyst to form the desired triazole compound.

  • Industrial Production Methods:

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

  • Oxidation:

    • The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
    • Major Product: 1-(3-Oxobutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

  • Reduction:

    • The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
    • Major Product: this compound.

  • Substitution:

    • The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can yield esters.
    • Major Product: 1-(3-Acylbutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

  • Chemistry:

    • Used as a building block in the synthesis of more complex molecules.
    • Employed in the development of new materials with unique properties.
  • Biology:

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
    • Used in drug discovery and development as a lead compound.
  • Industry:

    • Utilized in the production of specialty chemicals and pharmaceuticals.
    • Applied in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Hydroxybutan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

  • 1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:

    • Similar structure but with a different substituent on the triazole ring.
    • May exhibit different biological activities and properties.
  • 1-(3-Hydroxypropyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid:

    • Longer carbon chain compared to the original compound.
    • Potentially different reactivity and applications.
  • 1-(3-Hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid:

    • Lacks the methyl group on the triazole ring.
    • May have different chemical and biological properties.

The uniqueness of this compound lies in its specific substituents and their influence on the compound’s reactivity and biological activity.

Properties

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

1-(3-hydroxybutan-2-yl)-5-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C8H13N3O3/c1-4(6(3)12)11-5(2)7(8(13)14)9-10-11/h4,6,12H,1-3H3,(H,13,14)

InChI Key

SNKZSOMAOSOSSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C(C)C(C)O)C(=O)O

Origin of Product

United States

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